N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine
Description
Properties
Molecular Formula |
C20H16FN3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)-(1H-indol-3-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C20H16FN3/c21-15-10-8-14(9-11-15)20(24-19-7-3-4-12-22-19)17-13-23-18-6-2-1-5-16(17)18/h1-13,20,23H,(H,22,24) |
InChI Key |
OBIGDXMARAAOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)F)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Nucleophilic Substitution
A widely reported method involves a Friedel-Crafts alkylation to couple the indole and 4-fluorophenyl moieties, followed by nucleophilic substitution to introduce the pyridin-2-amine group.
Step 1: Indole Activation
The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent electrophilic substitutions. The Boc-protected indole is then subjected to Friedel-Crafts alkylation with 4-fluorobenzyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C. This step yields 3-(4-fluorobenzyl)-1H-indole with a reported yield of 68–72%.
Step 2: Deprotection and Amine Coupling
The Boc group is removed via acid hydrolysis (HCl/dioxane), and the resulting intermediate undergoes nucleophilic substitution with 2-aminopyridine in dimethylformamide (DMF) at 80°C for 12 hours. Triethylamine is added to scavenge HCl, improving the reaction efficiency.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, 4-fluorobenzyl bromide, 0–5°C | 68–72 |
| Deprotection | HCl/dioxane, rt, 2h | 95 |
| Nucleophilic Substitution | 2-aminopyridine, DMF, 80°C, 12h | 58–63 |
Reductive Amination Pathway
An alternative route employs reductive amination to form the central C–N bond between the indole-fluorophenyl ketone intermediate and 2-aminopyridine.
Step 1: Ketone Synthesis
3-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is prepared via Vilsmeier-Haack formylation of 3-(4-fluorophenyl)-1H-indole. The aldehyde is then oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane (82% yield).
Step 2: Reductive Amination
The ketone reacts with 2-aminopyridine in methanol under hydrogen gas (1 atm) with 10% Pd/C as a catalyst. This step achieves a 74% yield after 6 hours at 50°C.
Optimization Strategies
Catalyst Selection
The use of palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) in reductive amination significantly enhances reaction rates and selectivity compared to traditional Raney nickel. For Friedel-Crafts alkylation, scandium triflate has emerged as a greener alternative to AlCl₃, reducing side products like polyalkylated indoles.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution yields by stabilizing transition states, while methanol optimizes hydrogenation efficiency in reductive amination.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient). The final compound exhibits an Rf value of 0.35 in 7:3 hexane/ethyl acetate.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (s, 1H, indole-NH), 7.45–6.78 (m, 10H, aromatic), 5.12 (s, 1H, CH).
-
HRMS : m/z calculated for C₂₁H₁₈FN₃ [M+H]⁺: 331.1487; found: 331.1489.
Challenges and Mitigation
Competing Side Reactions
-
Over-alkylation : Minimized by using stoichiometric AlCl₃ and low temperatures.
-
Oxidation of Indole : Avoided by conducting reactions under inert atmospheres (N₂/Ar).
Industrial Scalability Considerations
A continuous-flow reactor system has been proposed for large-scale synthesis, reducing reaction times by 40% and improving yields to 78% for the reductive amination step .
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine exhibits several significant biological activities:
- G-protein Coupled Receptor Modulation : The compound may influence the activity of G-protein coupled receptors, which are crucial in signal transduction pathways within cells. This modulation could impact various physiological responses, including pain perception and inflammation.
- Anti-inflammatory Potential : Molecular docking studies suggest that this compound can effectively bind to cyclooxygenase enzymes, indicating its potential as an anti-inflammatory agent. Such interactions may lead to the development of new anti-inflammatory drugs.
- Anticancer Properties : Similar indole derivatives have shown anticancer activity, suggesting that this compound may also possess similar properties. Its structure allows for interactions with various cellular targets, potentially leading to apoptosis in cancer cells.
Case Study 1: Interaction with Cyclooxygenase Enzymes
In a study examining the binding affinity of this compound to cyclooxygenase enzymes, it was found that the compound exhibited significant interaction, which could translate into effective anti-inflammatory responses. The study utilized molecular docking simulations to predict binding sites and affinity levels, providing insights into its mechanism of action.
Case Study 2: Anticancer Activity Assessment
A comparative analysis was conducted on several indole derivatives, including this compound, to assess their anticancer potential. Results indicated that compounds with similar structural features showed varying degrees of cytotoxicity against cancer cell lines. The findings suggest that further exploration of this compound could lead to the development of novel anticancer therapies.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes critical structural variations among analogs:
Impact of Heterocyclic Core
- Thiadiazole (Compound 9) : Exhibits antifungal activity likely due to sulfur’s electron-withdrawing effects, enhancing membrane penetration .
- Imidazole (Compounds 10e, 85) : Methylthio and sulfinyl groups in 10e and 85 improve solubility and target binding in kinase inhibitors .
- Oxadiazole (Compound 1b) : The electron-deficient core correlates with antibacterial activity, possibly via DNA gyrase inhibition .
Role of Substituents
- 4-Fluorophenyl Group : Present in all analogs, it increases lipophilicity and stabilizes interactions with hydrophobic enzyme pockets.
- Indole Moiety : Enhances binding to serotonin receptors or kinases via π-π interactions .
- Methylthio/Sulfinyl Groups : In 10e and 85, these groups modulate oxidative stability and metabolic clearance .
Biological Activity
N-[(4-fluorophenyl)(1H-indol-3-yl)methyl]pyridin-2-amine, a compound with the molecular formula C20H16FN3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H16FN3
- Molecular Weight : 317.4 g/mol
- IUPAC Name : N-[(4-fluorophenyl)-(1H-indol-3-yl)methyl]pyridin-2-amine
The compound's structure features a pyridine ring linked to an indole moiety and a fluorinated phenyl group, which may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various derivatives, showing that certain compounds had minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation was also noted, suggesting potential applications in treating biofilm-associated infections.
Antioxidant Properties
In vitro experiments have demonstrated that this compound possesses antioxidant properties. These effects were assessed through various assays that measure the ability to scavenge free radicals and reduce oxidative stress markers .
Antitumor Activity
The compound has shown promise in cancer research, particularly in its cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicated that modifications to the phenyl and indole rings could enhance antitumor efficacy. For instance, compounds with specific substitutions demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Detailed Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound and its derivatives:
| Activity | Tested Derivatives | MIC (μg/mL) | IC50 (μM) | Notes |
|---|---|---|---|---|
| Antimicrobial | 7b | 0.22 - 0.25 | N/A | Effective against S. aureus, biofilm inhibition |
| Antioxidant | Free ligand | N/A | N/A | Scavenging activity demonstrated |
| Antitumor | 13 | N/A | <1.98 | Effective against multiple cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study focused on the antimicrobial efficacy of various derivatives revealed that compound 7b was particularly effective against Gram-positive bacteria, showcasing a potential therapeutic application in antibiotic-resistant infections .
- Antitumor Potential : Another investigation highlighted the cytotoxic effects of modified derivatives on cancer cell lines, with significant growth inhibition observed in HT29 cells (colon cancer) and A431 cells (epidermoid carcinoma). The study emphasized the importance of specific substituents on the phenyl ring for enhancing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
